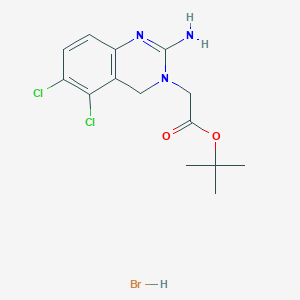![molecular formula C15H14Cl2N2O4S B2709825 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate CAS No. 338405-96-2](/img/structure/B2709825.png)
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound characterized by its complex structure, which includes chloroaniline and sulfamate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chloro-4-nitrophenylamine with 3-chloroaniline under controlled conditions to form an intermediate compound.
Reduction: The nitro group in the intermediate is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfamation: The final step involves the reaction of the amine intermediate with dimethylsulfamoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving the chloroaniline moiety. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under conditions such as catalytic hydrogenation.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Products may include various oxidized derivatives depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include hydroxylated derivatives.
科学的研究の応用
2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving sulfamate-based inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate often involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in metabolic pathways.
Pathways: It may affect signaling pathways related to cell growth and apoptosis, making it a candidate for anti-cancer research.
類似化合物との比較
Similar Compounds
- 2-chloro-4-nitrophenyl-N,N-dimethylsulfamate
- 3-chloroanilino-4-chlorophenyl-N,N-dimethylsulfamate
Uniqueness
Compared to similar compounds, 2-chloro-4-[(3-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
[2-chloro-4-[(3-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-7-6-10(8-13(14)17)15(20)18-12-5-3-4-11(16)9-12/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPAJKITNHDQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


ammoniumolate](/img/structure/B2709744.png)
![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)
![methyl 3-[(9-ethyl-9H-carbazol-3-yl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2709750.png)



![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)



